N-(2-phenylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is a complex organic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H16N2O4S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O4S2/c20-16(18-10-11-24-13-6-2-1-3-7-13)12-19-17(21)14-8-4-5-9-15(14)25(19,22)23/h1-9H,10-12H2,(H,18,20) |
InChI Key |
TWGQMCUVOCVDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with an appropriate amine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: Shares a similar core structure but lacks the phenylsulfanyl and acetylamide groups.
N-Phenylsulfanylacetamide: Contains the phenylsulfanyl and acetylamide groups but lacks the benzisothiazole core.
Uniqueness
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is unique due to its combination of the benzisothiazole core with phenylsulfanyl and acetylamide groups. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
